molecular formula C8H9BrO3 B2800849 4-Bromo-3,5-dimethoxyphenol CAS No. 121869-56-5

4-Bromo-3,5-dimethoxyphenol

Cat. No.: B2800849
CAS No.: 121869-56-5
M. Wt: 233.061
InChI Key: DANCJFHGXPUGFD-UHFFFAOYSA-N
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Description

4-Bromo-3,5-dimethoxyphenol is a high-purity chemical reagent with the molecular formula C8H9BrO3 and a molecular weight of 233.06 g/mol . Its CAS registry number is 121869-56-5 . This compound is characterized by its bromine and methoxy substituents on a phenolic ring system. It is a key synthetic intermediate and building block in organic chemistry and medicinal chemistry research. For instance, the 4-bromo-3,5-dimethoxyphenyl moiety is a known structural component in the synthesis of specialized research compounds, including those investigated for their potential interactions with biological targets such as the tubulin protein complex . Furthermore, this phenolic scaffold serves as a direct precursor in the synthesis of other chemical entities, such as the psychoactive research compound 4-Bromo-3,5-dimethoxyamphetamine (4-Br-3,5-DMA) . The compound should be stored sealed in a dry environment at 2-8°C to maintain stability . This product is intended for research and development purposes in a laboratory setting and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet prior to use and adhere to all laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3,5-dimethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO3/c1-11-6-3-5(10)4-7(12-2)8(6)9/h3-4,10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DANCJFHGXPUGFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1Br)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121869-56-5
Record name 4-bromo-3,5-dimethoxyphenol
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Advanced Synthetic Methodologies for 4 Bromo 3,5 Dimethoxyphenol

Direct Halogenation Strategies for Aromatic Ring Functionalization

Direct bromination of 3,5-dimethoxyphenol (B141022) is a primary approach for the synthesis of 4-bromo-3,5-dimethoxyphenol. However, controlling the regioselectivity of this electrophilic aromatic substitution is a significant hurdle.

Electrophilic Bromination Mechanisms and Regioselectivity Challenges

The hydroxyl and two methoxy (B1213986) groups of 3,5-dimethoxyphenol are all ortho-, para-directing and activating substituents. This inherent electronic property of the starting material leads to the potential for bromination at the C-2, C-4, and C-6 positions. The hydroxyl group, being a stronger activating group than the methoxy groups, primarily governs the regiochemical outcome. Consequently, direct bromination often yields a mixture of isomeric products, with the 2-bromo and 4-bromo isomers being the major components, and in some cases, dibrominated or tribrominated byproducts. For instance, the bromination of the related 3-methoxyphenol with N-bromosuccinimide (NBS) in tetrahydrofuran results in a mixture of 2-bromo-5-methoxyphenol and 4-bromo-3-methoxyphenol, highlighting the lack of high regioselectivity.

The mechanism of electrophilic aromatic bromination involves the attack of an electrophilic bromine species (e.g., Br⁺) on the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The stability of this intermediate determines the position of substitution. For 3,5-dimethoxyphenol, the positive charge in the arenium ion can be delocalized onto the oxygen atoms of the hydroxyl and methoxy groups when the attack is at the ortho and para positions, thus stabilizing these intermediates and favoring the formation of the corresponding products.

Optimization of Brominating Agents and Reaction Parameters

To enhance the selectivity towards the desired 4-bromo isomer, various brominating agents and reaction conditions have been investigated.

Brominating AgentSolventCatalyst/AdditiveOutcome
N-Bromosuccinimide (NBS)Acetonitrilep-Toluenesulfonic acid (pTsOH)Can promote ortho-bromination in para-substituted phenols. nih.gov
N-Bromosuccinimide (NBS)Chlorinated Solvents-High ortho:para ratios can be observed. rsc.org
Bromine (Br₂)Aqueous AlBr₃-Can offer a regioselective and controllable bromination.
Potassium Tribromide (KBr₃)Water-Favors monobromination and suppresses dibromination. google.com
PIDA/AlBr₃ SystemAcetonitrile-A mild and efficient method for brominating phenols. nih.gov

This table presents a summary of different brominating systems and their potential for regioselective bromination of phenols.

The choice of solvent can significantly influence the ortho:para product ratio. rsc.org Polar aprotic solvents like acetonitrile have been shown to favor nuclear bromination with NBS. Acid catalysts, such as p-toluenesulfonic acid, can be employed to modulate the reactivity of the substrate and the brominating agent, potentially leading to improved selectivity. nih.gov

Strategies for Achieving Position-Selective Bromination at C-4

Achieving high selectivity for the C-4 position in the direct bromination of 3,5-dimethoxyphenol remains a significant challenge. The hydroxyl group's strong activating and ortho, para-directing nature often leads to substitution at the more sterically accessible C-2 and C-6 positions.

One potential strategy to favor C-4 bromination is the use of bulky brominating agents. The steric hindrance imposed by a large electrophile could preferentially direct the substitution to the less hindered para position (C-4) over the ortho positions (C-2 and C-6).

Another approach involves the use of directing groups. While not a direct bromination of the parent phenol (B47542), temporary protection of the hydroxyl group with a bulky protecting group could alter the steric environment around the ortho positions, thereby favoring substitution at the C-4 position. Subsequent deprotection would then yield the desired this compound.

Indirect Synthetic Routes and Functional Group Interconversion

Indirect methods provide alternative pathways to this compound, often offering better control over regioselectivity by introducing the bromo substituent through the transformation of a pre-installed functional group.

Derivatization from Precursors Bearing the 3,5-Dimethoxyphenol Moiety

A powerful indirect route is the Sandmeyer reaction, which involves the diazotization of an aromatic amine followed by displacement of the diazonium group with a bromide ion. wikipedia.org This method allows for the precise installation of a bromine atom at a specific position on the aromatic ring.

The synthesis would begin with the nitration of 3,5-dimethoxyphenol to introduce a nitro group at the C-4 position. Subsequent reduction of the nitro group would yield 4-amino-3,5-dimethoxyphenol. This amine can then be converted to the corresponding diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). Finally, treatment of the diazonium salt with a copper(I) bromide solution facilitates the Sandmeyer reaction, replacing the diazonium group with a bromine atom to afford this compound with high regiochemical purity. wikipedia.org This multi-step sequence, while longer than direct bromination, offers excellent control over the final product's structure.

Conversion of Other Halogenated or Substituted Phenols to this compound

Another potential indirect route involves the conversion of a different halogen, such as iodine, at the C-4 position to a bromine atom. This could be achieved through a halogen exchange reaction, for instance, by using a copper(I) bromide reagent. However, the feasibility and efficiency of such a transformation would depend on the relative bond strengths and reactivities of the aryl-halogen bonds.

Alternatively, a precursor with a different functional group at the C-4 position, such as a carboxylic acid or a boronic acid, could be converted to the bromo-derivative. For example, a Hunsdiecker-type reaction could potentially be employed to convert a 4-carboxy-3,5-dimethoxyphenol derivative to the desired bromo compound, although this reaction can have limitations. Similarly, a boronic acid at the C-4 position could be converted to a bromo group using a suitable brominating agent under specific reaction conditions. These functional group interconversion strategies, while less common, offer additional synthetic flexibility.

Green Chemistry Principles and Sustainable Synthesis Approaches

The synthesis of this compound has traditionally relied on conventional methods that often involve hazardous reagents and generate significant waste. In alignment with the principles of green chemistry, modern synthetic strategies are increasingly focused on developing more environmentally benign and sustainable alternatives. These approaches prioritize the use of safer solvents, catalytic processes, and methods that maximize atom economy.

Development of Environmentally Benign Reaction Media and Solvents

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional bromination reactions often employ chlorinated hydrocarbons, which are toxic and environmentally persistent. To mitigate these issues, research has focused on the use of greener alternatives such as ionic liquids and deep eutectic solvents (DESs).

Ionic liquids (ILs) are salts with low melting points that can serve as non-volatile and recyclable reaction media. Their unique properties, such as high thermal stability and the ability to dissolve a wide range of organic and inorganic compounds, make them attractive alternatives to conventional organic solvents. In the context of phenolic bromination, specific ILs can facilitate the reaction and, in some cases, be recycled, thereby reducing waste.

Deep eutectic solvents (DESs) represent a newer class of green solvents. They are mixtures of hydrogen bond donors and acceptors, forming a eutectic with a melting point lower than that of the individual components. DESs are often biodegradable, non-toxic, and inexpensive to prepare. Their application in the bromination of phenols is an active area of research, with the potential to offer a more sustainable reaction environment.

Table 1: Comparison of Reaction Media for Phenolic Bromination

Solvent TypeExamplesKey AdvantagesChallenges
Conventional Solvents Dichloromethane, Carbon tetrachlorideHigh solubility of reactantsToxicity, Volatility, Environmental persistence
Ionic Liquids (ILs) [BMIM][Br], [EMIM][OTf]Low volatility, Recyclability, Tunable propertiesCost, Potential toxicity of some ILs, Viscosity
Deep Eutectic Solvents (DESs) Choline chloride:urea, Choline chloride:glycerolLow cost, Biodegradability, Low toxicityLimited thermal stability, Potential for reactant-solvent interactions

Catalytic Approaches for Enhanced Efficiency and Selectivity in Phenolic Bromination

Catalysis plays a pivotal role in green chemistry by enabling reactions to proceed with higher efficiency and selectivity under milder conditions. In the synthesis of this compound, catalytic methods can help to minimize the formation of byproducts and reduce the amount of brominating agent required.

Heterogeneous catalysts, such as zeolites and metal-organic frameworks (MOFs), are particularly promising. These solid catalysts can be easily separated from the reaction mixture and reused, simplifying product purification and reducing waste. Zeolites, with their well-defined microporous structures, can offer shape-selectivity, favoring the formation of the desired para-brominated product. MOFs, which consist of metal ions or clusters coordinated to organic ligands, provide a high surface area and tunable catalytic sites that can be engineered for specific bromination reactions.

Table 2: Overview of Catalytic Systems for Phenolic Bromination

Catalyst TypeExampleReaction ConditionsAdvantages
Homogeneous Catalysts Lewis acids (e.g., AlCl₃)Often harsh conditions, stoichiometric amountsHigh activity
Zeolites H-BEA, H-ZSM-5Milder conditions, solvent-free or green solventsShape-selectivity, Reusability, Easy separation
Metal-Organic Frameworks (MOFs) Fe-BTC, Cu-BTCMild conditions, high surface areaTunable porosity and active sites, Reusability

Atom Economy and Waste Reduction in Synthetic Processes

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. The goal is to maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste.

In the synthesis of this compound, traditional methods often have poor atom economy due to the use of stoichiometric brominating agents and the formation of salt byproducts. For instance, the use of elemental bromine (Br₂) with a Lewis acid catalyst generates hydrogen bromide (HBr) as a byproduct.

To improve atom economy, alternative brominating agents and catalytic systems are being explored. For example, using hydrobromic acid (HBr) in the presence of an oxidizing agent like hydrogen peroxide (H₂O₂) generates water as the only byproduct, representing a significant improvement in atom economy.

Atom Economy Calculation Example:

Traditional Method (using Br₂): C₈H₁₀O₃ + Br₂ → C₈H₉BrO₃ + HBr

Desired Product Molecular Weight: 233.07 g/mol

Total Reactant Molecular Weight: 154.16 g/mol + 159.81 g/mol = 313.97 g/mol

Atom Economy = (233.07 / 313.97) * 100% ≈ 74.2%

Greener Method (using HBr/H₂O₂): C₈H₁₀O₃ + HBr + H₂O₂ → C₈H₉BrO₃ + 2H₂O

Desired Product Molecular Weight: 233.07 g/mol

Total Reactant Molecular Weight: 154.16 g/mol + 80.91 g/mol + 34.01 g/mol = 269.08 g/mol

Atom Economy = (233.07 / 269.08) * 100% ≈ 86.6%

Biocatalytic and Enzymatic Synthesis Approaches

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis. Enzymes, as natural catalysts, operate under mild conditions (physiological pH and temperature) in aqueous media, and they often exhibit high levels of chemo-, regio-, and stereoselectivity.

Chemo- and Regioselective Biotransformations of Phenolic Substrates

The synthesis of this compound requires the selective bromination of the C4 position of the aromatic ring. Achieving high regioselectivity can be challenging with conventional chemical methods, often leading to a mixture of isomers. Biocatalytic approaches, utilizing specific enzymes, can overcome this limitation.

Enzyme Systems for Oxidative Coupling or Halogenation of Related Compounds

Several classes of enzymes have been identified with the potential for the halogenation of phenolic compounds. The most relevant for the synthesis of this compound are haloperoxidases.

Haloperoxidases are enzymes that catalyze the oxidation of halides (such as bromide) by hydrogen peroxide, leading to the formation of a reactive halogenating species. These enzymes can then effect the electrophilic substitution of this species onto an organic substrate.

Vanadium-dependent haloperoxidases (V-HPOs) are a robust class of enzymes found in fungi and marine algae. They are known to catalyze the bromination of a variety of aromatic compounds.

Heme-containing haloperoxidases , such as chloroperoxidase from the fungus Caldariomyces fumago, also exhibit brominating activity.

The application of these enzymes for the specific synthesis of this compound is a subject of ongoing research. The development of engineered enzymes with enhanced stability and tailored selectivity for this particular substrate holds significant promise for future industrial applications.

Table 3: Potential Enzyme Systems for the Synthesis of this compound

Enzyme ClassSource Organism (Example)Cofactor/CosubstrateAdvantages
Vanadium-dependent Haloperoxidases Curvularia inaequalisVanadate, H₂O₂High stability, Broad substrate scope
Heme-containing Haloperoxidases Caldariomyces fumagoHeme, H₂O₂High catalytic activity
Flavin-dependent Halogenases BacteriaFADH₂, O₂, Halide ionHigh regioselectivity, No H₂O₂ required

Chemical Reactivity and Mechanistic Investigations of 4 Bromo 3,5 Dimethoxyphenol

Transformations of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a versatile functional handle that readily undergoes reactions such as etherification, esterification, and oxidation.

Etherification: The phenolic hydroxyl group of 4-Bromo-3,5-dimethoxyphenol can be converted into an ether to protect the phenol (B47542) or to introduce new functional groups. The Williamson ether synthesis is a common method, involving the deprotonation of the phenol with a base (e.g., potassium carbonate, sodium hydride) to form a more nucleophilic phenoxide ion. This is followed by a reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to form the corresponding ether. For instance, the etherification of a structurally similar 4-bromo-2,5-dimethoxyphenol with bromoacetaldehyde (B98955) dimethyl acetal (B89532) has been reported using potassium hydroxide (B78521) in dimethylacetamide. sioc-journal.cn

Esterification: Esterification of the phenolic hydroxyl group is another common derivatization. This can be achieved by reacting this compound with an acyl halide (e.g., acetyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride) in the presence of a base like pyridine (B92270) or triethylamine. This reaction converts the phenol into an acetate (B1210297) ester, which can serve as a protecting group or modify the compound's properties. The process of acetylation is a standard method for converting phenols to their corresponding acetate esters.

Phenols, particularly those with electron-donating substituents like methoxy (B1213986) groups, are susceptible to oxidation. The oxidation of this compound can lead to several potential products depending on the oxidant and reaction conditions.

One possible pathway is the oxidation to a quinone-type structure. The oxidation of similar dimethoxyphenols has been shown to yield benzoquinones. This process often involves the formation of a phenoxy radical intermediate. Another potential outcome is oxidative coupling, where two phenol molecules couple to form a biphenyl (B1667301) derivative. For example, the oxidation of 2,5-dimethoxyphenol (B92355) can result in the formation of 4,4′-dihydroxy-2,2′,5,5′-tetramethoxybiphenyl. The presence of the bromine atom and the specific substitution pattern on this compound will influence the regioselectivity and feasibility of these oxidative pathways.

Reactivity of the Methoxy Groups

The two methoxy (-OCH₃) groups in this compound are significant sites of chemical reactivity. Their ether linkages can be cleaved, or the methyl groups themselves can be transformed under specific conditions. These reactions are crucial for modifying the structure and properties of the parent molecule, often serving as a deprotection step in multi-step syntheses.

The cleavage of the aryl methyl ether bonds in this compound to yield the corresponding polyhydroxylated derivatives is a key transformation. This process, known as demethylation, can be achieved using various reagents, leading to either the removal of one (selective) or both (non-selective) methyl groups.

Non-selective demethylation, aiming to convert both methoxy groups to hydroxyl groups, is typically accomplished with strong ether-cleaving reagents. Lewis acids are particularly effective. Boron tribromide (BBr₃) is a powerful and widely used reagent for the complete demethylation of aryl methyl ethers. mdma.chresearchgate.net The reaction proceeds through the formation of a complex between the Lewis acidic boron atom and the ethereal oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. mdma.ch Typically, one mole of BBr₃ is required per ether group to ensure complete reaction. mdma.ch Other strong protic acids like hydrogen bromide (HBr) and hydrogen iodide (HI) can also effect complete demethylation, though often requiring harsh conditions such as high temperatures. researchgate.netresearchgate.net

Selective mono-demethylation presents a greater chemical challenge due to the symmetrical nature of the two methoxy groups flanking the bromine atom. Achieving regioselectivity often requires milder reagents or biocatalytic methods. researchgate.netresearchgate.net For instance, certain enzymatic systems, like veratrol-O-demethylase, can perform regioselective demethylation on various aryl methyl ethers under mild, oxygen-independent conditions. researchgate.net Chemical methods for selective demethylation might involve the use of specific nucleophiles like thiolates or carefully controlled reaction conditions with Lewis acids, although achieving high selectivity with symmetrically placed groups remains difficult.

StrategyCommon ReagentsTypical Product(s)Key Considerations
Non-Selective DemethylationBoron Tribromide (BBr₃), Hydrogen Bromide (HBr), Aluminum Chloride (AlCl₃)4-Bromobenzene-1,3,5-triolRequires strong reagents and stoichiometric control; often harsh conditions. mdma.chresearchgate.net
Selective DemethylationEnzymes (e.g., monooxygenases, methyltransferases), Thiolates (e.g., Sodium dodecanethiolate)4-Bromo-5-hydroxy-3-methoxyphenolOffers milder reaction conditions and potential for regioselectivity, which is challenging for this symmetrical substrate. researchgate.netresearchgate.net

Beyond cleavage of the C-O bond, the methoxy groups can undergo oxidative transformations. In biological systems, such reactions are common metabolic pathways. For example, studies on the metabolism of the related compound 4-bromo-2,5-dimethoxyphenethylamine (B3395496) show that oxidative deamination and demethylation are key pathways. nih.govresearchgate.net The demethylation in these metabolic processes is often catalyzed by cytochrome P450 enzymes, which hydroxylate the methyl group, leading to an unstable hemiacetal that spontaneously decomposes to a phenol and formaldehyde.

In a laboratory setting, oxidative demethylation can be achieved using specific reagents, although it is less common than nucleophilic or Lewis acid-mediated cleavage. Certain oxidizing agents can target the benzylic-like C-H bonds of the methyl group under specific conditions. Furthermore, biocatalytic approaches using oxygenases represent a green and selective alternative for such transformations. researchgate.net These enzymatic reactions can convert aryl methyl ethers into the corresponding phenols under mild conditions, potentially offering a route to hydroxylated derivatives of this compound.

Investigating Reaction Mechanisms and Pathways

Understanding the interplay of the substituents on the aromatic ring of this compound is fundamental to predicting its reactivity, particularly in electrophilic aromatic substitution reactions. The bromine atom and the two methoxy groups exert competing and synergistic electronic and steric effects that dictate the outcome of chemical transformations.

Conversely, the bromine atom exhibits a dual electronic nature. It is highly electronegative, withdrawing electron density from the ring via the inductive effect (-I), which deactivates the ring towards electrophilic attack. However, like other halogens, it possesses lone pairs that can be donated to the ring through resonance (+R effect), directing incoming electrophiles to the ortho and para positions. For bromine, the inductive effect typically outweighs the resonance effect, resulting in net deactivation.

In this compound, the two powerful activating methoxy groups overwhelmingly dominate the electronic landscape. Their combined electron-donating resonance effects strongly activate the positions ortho and para to them (C2, C4, and C6). The deactivating inductive effect of the bromine at C4 is largely overcome by the activation from the flanking methoxy groups.

Regioselectivity in electrophilic aromatic substitution is determined by both the electronic directing effects of the substituents and the steric hindrance they impose.

Electronic Directing Effects : The substituents on this compound direct incoming electrophiles as follows:

-OH group : A very strong activating ortho, para-director.

-OCH₃ groups : Strong activating ortho, para-directors.

-Br atom : A deactivating ortho, para-director.

The positions ortho to the highly activating hydroxyl group (C2 and C6) are strongly favored for electrophilic attack. These same positions are also ortho to one methoxy group and meta to the other. The C4 position is already substituted with bromine. The combined directing influence of the hydroxyl and two methoxy groups makes the C2 and C6 positions the most electron-rich and therefore the most likely sites for substitution.

Steric Influences : The methoxy groups, while not excessively large, do exert some steric hindrance at the positions immediately adjacent to them (C2 and C6). nsf.gov However, in many cases, the powerful electronic activation at these sites is sufficient to overcome the moderate steric bulk. Research on the bromination of 3,5-dimethoxyphenol (B141022) shows that reaction with bromine leads to substitution at the available ortho and para positions, yielding 2,6-dibromo and eventually tribromo derivatives, highlighting the powerful activation of these sites. cdnsciencepub.com For this compound, the C2 and C6 positions are electronically activated by all three groups (-OH, and two -OCH₃). Given that the para position relative to the hydroxyl group is blocked by bromine, electrophilic attack is highly favored at the C2 and C6 positions.

Ring PositionElectronic InfluenceSteric HindrancePredicted Reactivity
C2, C6Strongly activated (ortho to -OH, ortho to one -OCH₃, para to the other -OCH₃)Moderate (adjacent to -OH and one -OCH₃ group)Most favorable sites for electrophilic substitution.
C4Substituted with BromineN/ABlocked.

Synthesis of Polyfunctionalized Aromatic Compounds

The unique substitution pattern of this compound makes it an ideal starting point for the synthesis of polyfunctionalized aromatic compounds. The hydroxyl group can be readily converted into an ether or ester, the bromine atom allows for the formation of new carbon-carbon or carbon-heteroatom bonds via coupling reactions, and the methoxy groups can be selectively cleaved to yield dihydroxy functionalities, further expanding its synthetic potential.

The brominated dimethoxyphenyl motif is a recurring structural element in a variety of marine natural products, many of which exhibit significant biological activity. Synthetic chemists have utilized precursors structurally similar to this compound to access these complex scaffolds. For instance, the total synthesis of the naturally occurring 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol was achieved starting from (3-bromo-4,5-dimethoxyphenyl)methanol, a closely related derivative.

A critical reaction in the synthesis of these natural products is the demethylation of aryl methyl ethers to reveal the corresponding phenols. This transformation is commonly achieved using strong Lewis acids, with boron tribromide (BBr₃) being a frequently used reagent. This reaction is pivotal for converting methoxy-protected precursors into the final dihydroxy or polyhydroxy natural products. The synthesis of bromophenol derivatives, such as 2-(3-bromo-4,5-dihydroxyphenyl)acetic acid, has been accomplished through the demethylation of the corresponding dimethoxy precursor, showcasing a key strategy for building these natural product analogs.

Table 1: Representative Demethylation Reaction for Natural Product Synthesis

Precursor Reagent Product Application

The functional groups on substituted bromophenols can be exploited to construct various heterocyclic systems through intramolecular cyclization reactions. While direct examples starting from this compound are specific, the principles are well-demonstrated with closely related isomers. For example, 4-bromo-2,5-dimethoxyphenol, a regioisomer, serves as a precursor for the synthesis of benzofuran (B130515) derivatives. The synthesis involves the O-alkylation of the phenolic hydroxyl group with an appropriate side chain, followed by an intramolecular cyclization, such as a Heck or related palladium-catalyzed reaction, to form the furan (B31954) ring. The exclusive para-orientation of the bromine to the hydroxyl group in this isomer directs the synthetic pathway.

This strategy highlights how the interplay between the hydroxyl and bromo substituents on the dimethoxybenzene core can be harnessed to forge complex heterocyclic structures, which are prevalent in medicinal chemistry and materials science.

Design and Synthesis of Advanced Organic Materials Precursors

The reactivity of this compound and its derivatives makes them valuable precursors for the design and synthesis of advanced organic materials. The phenolic hydroxyl and the aryl bromide functionalities serve as handles for polymerization and for grafting onto existing polymer backbones.

Substituted phenols are fundamental monomers for the synthesis of high-performance polymers like poly(phenylene oxide) (PPO) or poly(phenylene ether) (PPE). These polymers are known for their high thermal stability, dimensional stability, and excellent dielectric properties. The polymerization typically proceeds through an oxidative coupling mechanism.

Enzymatic polymerization, using catalysts like horseradish peroxidase, offers a green chemistry approach to polymerize substituted phenols. This method can yield polyphenols composed of both phenylene (C-C coupled) and oxyphenylene (C-O coupled) units. The ratio of these units, which influences the polymer's properties, can be controlled by adjusting reaction conditions. Furthermore, the bromine atom on this compound allows for its use in cross-coupling polymerization reactions, such as Suzuki or Stille couplings, to create well-defined conjugated polymers. A patent has described the polymerization of dimethoxyphenol [meth]acrylates to create polymers with pendant dimethoxyphenyl moieties, which can confer enhanced thermal stability and solvent resistance to the final material. google.com

Derivatives of this compound are key components in the creation of functionalized materials, particularly in the field of solid-phase synthesis. A structurally analogous compound, 4-formyl-3,5-dimethoxyphenol, is a critical intermediate for producing the Backbone Amide Linker (BAL) family of resins. acs.orgnih.gov In this application, the phenolic oxygen is used to attach the molecule to a polystyrene backbone via an ether linkage, creating a functionalized resin. acs.orgnih.gov This resin is then used to immobilize molecules during the synthesis of peptides and other small-molecule libraries. acs.orgnih.gov

This demonstrates a direct application where the dimethoxyphenol core is used as a monomer to impart specific functionality to a larger material. Similarly, the related 4-bromo-3,5-dimethoxybenzoic acid is explored in the development of polymers and coatings. chemimpex.com

Table 2: Application in Functional Resin Synthesis

Precursor Reaction Functionalized Material Application Area

Photochemical and Oxidative Degradation Studies of Substituted Phenols

Substituted phenols, as a class of compounds, are subject to environmental and laboratory-induced degradation through photochemical and oxidative pathways. oup.com These processes are critical for understanding the environmental fate of phenolic compounds and for developing effective remediation technologies. oup.com

Oxidative degradation is often accomplished using Advanced Oxidation Processes (AOPs), which generate highly reactive species like hydroxyl radicals (•OH). oup.com These radicals can attack the aromatic ring of substituted phenols, leading to a cascade of reactions. oup.com Common initial steps include hydroxylation to form catechol or hydroquinone (B1673460) derivatives, followed by ring-opening to yield smaller aliphatic acids, and eventual mineralization to CO₂ and water. nih.govnih.gov The position and nature of substituents on the phenol ring significantly influence the rate and pathway of degradation. nih.gov For instance, electron-donating groups can increase the ring's susceptibility to electrophilic attack by •OH radicals. nih.gov

Electrochemical oxidation is another method used to degrade phenols, where direct electron transfer at an electrode surface or reaction with electrogenerated oxidants leads to degradation products like benzoquinone, hydroquinone, and catechol. nih.gov

Photochemical degradation involves the absorption of UV light, which can excite the phenol molecule and lead to bond cleavage or reaction with other species. In photocatalysis, a semiconductor like TiO₂ is used to generate electron-hole pairs upon UV irradiation, which in turn produce reactive oxygen species that degrade the pollutant. Studies on nitrophenols, for example, have detailed the mechanisms of their photocatalytic degradation.

Advanced Derivatization and Application As a Chemical Building Block

Degradation of 4-Bromo-3,5-dimethoxyphenol

The study of the degradation of this compound is crucial for understanding its environmental fate and for the development of potential remediation strategies. While specific studies on this exact compound are limited, analysis of structurally similar molecules provides insights into its potential degradation products, pathways, and mechanisms.

The identification of degradation products and byproducts of this compound would necessitate the use of advanced analytical techniques. High-Performance Liquid Chromatography (HPLC) is a primary tool for separating complex mixtures of organic compounds that could result from degradation processes. Coupling HPLC with Mass Spectrometry (HPLC-MS) or tandem Mass Spectrometry (HPLC-MS/MS) would allow for the determination of the molecular weights and fragmentation patterns of the degradation products, facilitating their structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for volatile and semi-volatile degradation products. Derivatization of polar functional groups, such as hydroxyl and carboxyl groups, may be necessary to enhance the volatility of the analytes for GC-MS analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, would be invaluable for the definitive structural confirmation of isolated degradation products. Fourier-Transform Infrared (FTIR) spectroscopy could provide information about the functional groups present in the degradation products, indicating transformations such as the loss of methoxy (B1213986) groups or the formation of carbonyl moieties.

Based on studies of analogous compounds, potential degradation products of this compound could include compounds formed through debromination, demethylation, and oxidation of the aromatic ring. For instance, the enzymatic oxidation of sinapic acid (3,5-dimethoxy-4-hydroxycinnamic acid), a compound also containing a 3,5-dimethoxyphenyl moiety, has been shown to yield 2,6-dimethoxy-p-benzoquinone as a final product nih.gov. This suggests that quinone-type structures could be significant degradation byproducts. Furthermore, studies on the degradation of other brominated aromatic compounds indicate that debromination is a common initial step in their transformation.

Table 1: Potential Degradation Products of this compound and Relevant Analytical Techniques

Potential Degradation ProductPotential Formation PathwayRelevant Analytical Techniques
3,5-Dimethoxyphenol (B141022)DebrominationHPLC-MS, GC-MS, NMR
2,6-Dimethoxy-1,4-benzoquinoneOxidation of the aromatic ringHPLC-MS, NMR, FTIR
Brominated hydroquinones/catecholsDemethylation and oxidationHPLC-MS, GC-MS (with derivatization)
Ring-opened aliphatic acidsOxidative cleavage of the aromatic ringHPLC-MS, GC-MS (as esters)

The degradation of this compound can be proposed to occur through several pathways, depending on the environmental conditions (e.g., presence of light, oxidizing agents, or microorganisms).

Pathway 1: Photolytic Degradation

Under photolytic conditions, particularly in the presence of UV light, the primary degradation pathway is likely initiated by the cleavage of the carbon-bromine bond. This homolytic cleavage would generate a phenyl radical and a bromine radical. The phenyl radical can then abstract a hydrogen atom from the solvent or other organic matter to form 3,5-dimethoxyphenol. This initial debromination step is a common feature in the photodegradation of polybrominated diphenyl ethers nih.gov. The resulting 3,5-dimethoxyphenol is then susceptible to further photo-oxidation, potentially leading to the formation of hydroxylated species and, ultimately, ring-opened products.

Pathway 2: Oxidative Degradation

In the presence of strong oxidizing agents (e.g., hydroxyl radicals generated in advanced oxidation processes), two main initial attacks are plausible:

Attack at the phenolic hydroxyl group: This would lead to the formation of a phenoxyl radical. Such radicals are key intermediates in the oxidation of phenols and can undergo further reactions, including dimerization or further oxidation.

Electrophilic attack on the aromatic ring: Hydroxyl radicals can add to the aromatic ring, leading to the formation of hydroxylated intermediates. Subsequent reactions can lead to the cleavage of the aromatic ring and the formation of smaller organic acids.

Drawing parallels from the oxidation of 1,4-dimethoxybenzene (B90301) derivatives, which can be oxidized to the corresponding benzoquinones, it is plausible that this compound could be oxidized to a brominated benzoquinone derivative researchgate.netinformahealthcare.com. Further oxidation could then lead to the cleavage of the quinone ring.

Pathway 3: Microbial Degradation

Microbial degradation pathways for halogenated and methoxylated phenols often involve initial dehalogenation and demethoxylation steps. Bacteria and fungi possess enzymes such as dehalogenases and O-demethylases that can catalyze these reactions. Following these initial steps, the resulting catecholic or hydroquinonic intermediates are typically subject to ring cleavage by dioxygenase enzymes, leading to the formation of aliphatic intermediates that can enter central metabolic pathways. The degradation of lignin, which contains guaiacyl (2-methoxyphenol) and syringyl (2,6-dimethoxyphenol) units, provides a model for the microbial breakdown of methoxylated aromatic compounds rsc.org.

Table 2: Proposed Reaction Intermediates in the Degradation of this compound

Reaction IntermediateProposed Formation PathwaySubsequent Transformation
3,5-dimethoxyphenyl radicalPhotolytic C-Br bond cleavageH-abstraction to form 3,5-dimethoxyphenol
4-Bromo-3,5-dimethoxyphenoxyl radicalOxidation of the phenolic hydroxyl groupDimerization or further oxidation
Hydroxylated this compoundElectrophilic addition of hydroxyl radicalRing cleavage
2-Bromo-6-methoxy-1,4-benzoquinoneOxidation of the aromatic ringFurther oxidation and ring cleavage
3,5-DimethoxycatecholDebromination followed by hydroxylationRing cleavage by dioxygenases

Photolytic Cleavage:

The primary photolytic process for this compound is expected to be the homolytic cleavage of the C-Br bond. The energy of UV radiation can be absorbed by the molecule, promoting it to an excited state. In this excited state, the C-Br bond, which is weaker than the C-H, C-C, and C-O bonds in the molecule, is prone to rupture. The mechanism can be represented as:

Br-Ar-OH + hν → [Br-Ar-OH]* → Br• + •Ar-OH

The resulting aryl radical is highly reactive and will readily participate in subsequent reactions to achieve a more stable electronic configuration. The efficiency of this process can be influenced by the solvent and the presence of photosensitizers.

Oxidative Cleavage:

Oxidative cleavage of the aromatic ring of this compound is likely to proceed via radical-mediated mechanisms, particularly in advanced oxidation processes where hydroxyl radicals (•OH) are the primary oxidants. The mechanism can be initiated by either hydrogen abstraction from the phenolic hydroxyl group or by electrophilic addition of the hydroxyl radical to the aromatic ring.

Hydrogen Abstraction: Ar-OH + •OH → Ar-O• + H₂O The resulting phenoxyl radical can then undergo resonance delocalization. Further attack by oxidants can lead to the formation of quinone-type structures.

Electrophilic Addition: Ar-OH + •OH → [HO-Ar(•)-OH] This hydroxylated cyclohexadienyl radical intermediate can undergo further reactions, including the elimination of water or reaction with oxygen, leading to ring opening. The presence of two electron-donating methoxy groups and a hydroxyl group activates the ring towards electrophilic attack, while the bromine atom is a deactivating group. The positions of attack by the hydroxyl radical will be governed by the combined electronic effects of these substituents. The cleavage of the aromatic ring would ultimately lead to the formation of smaller, more easily biodegradable aliphatic compounds.

Computational and Theoretical Chemistry Studies of 4 Bromo 3,5 Dimethoxyphenol

Quantum Chemical Investigations and Electronic Structure

Quantum chemical methods are fundamental to elucidating the electronic structure and geometry of a molecule. These calculations solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn dictate the molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density rather than a complex many-electron wavefunction. For 4-bromo-3,5-dimethoxyphenol, a DFT approach, commonly using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be the first step in a computational analysis.

The primary application of DFT here is geometry optimization . This process systematically alters the molecule's geometry—adjusting bond lengths, bond angles, and dihedral angles—to find the lowest energy conformation, known as the ground state structure. For this compound, this would involve determining the precise orientation of the hydroxyl and methoxy (B1213986) groups relative to the benzene (B151609) ring and the bromine atom. The resulting optimized structure represents the most stable arrangement of the atoms and serves as the foundation for all further calculations.

By calculating the energy of various molecular conformations, DFT can map out the potential energy surface (PES) , or energy landscape. This allows for the identification of not only the ground state but also transition states and local energy minima, which are crucial for understanding reaction mechanisms and conformational flexibility. For instance, the rotational barriers of the methoxy groups could be calculated from the PES.

Table 1: Predicted Key Geometric Parameters for this compound from a Hypothetical DFT Optimization (Note: This table is illustrative, as specific published data is unavailable. Values are based on general parameters for similar substituted phenols.)

ParameterPredicted Value RangeDescription
C-Br Bond Length~1.85 - 1.90 ÅThe distance between the carbon atom of the benzene ring and the bromine atom.
C-O (Phenol) Bond Length~1.36 - 1.38 ÅThe distance between the carbon atom of the ring and the oxygen of the hydroxyl group.
O-H (Phenol) Bond Length~0.96 - 0.98 ÅThe distance between the oxygen and hydrogen atoms of the hydroxyl group.
C-O (Methoxy) Bond Length~1.37 - 1.42 ÅThe distance between the ring carbon and the methoxy oxygen.
C-C-C Bond Angles (Ring)~118° - 122°The internal angles of the benzene ring, which may be slightly distorted from the ideal 120° due to substituents.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. upenn.edu These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are generally more computationally expensive than DFT but can provide higher accuracy for electronic structure and energy calculations.

For this compound, ab initio calculations would be employed to refine the results obtained from DFT. They can provide a more accurate description of electron correlation—the way electrons interact and influence each other's motion. This is particularly important for calculating properties like ionization potential, electron affinity, and excited state energies with high precision. rsc.org While DFT is often sufficient for geometry, ab initio methods serve as a benchmark for ensuring the accuracy of the electronic properties.

Molecular Orbital and Reactivity Analysis

Once an optimized geometry is obtained, further analyses can be performed to understand the molecule's reactivity, stability, and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a key concept for explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule.

The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons, suggesting susceptibility to electrophilic attack.

The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy indicates a greater ability to accept electrons, suggesting susceptibility to nucleophilic attack.

The HOMO-LUMO energy gap (ΔE) is a critical parameter that reflects the molecule's chemical stability. A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. For this compound, FMO analysis would map the distribution of these orbitals across the molecule, showing where electron density is most likely to be donated from (HOMO) or accepted into (LUMO).

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: This table is illustrative and based on general values for substituted aromatic compounds.)

OrbitalEnergy (eV)Description
HOMO-5.5 to -6.5Energy of the highest occupied molecular orbital.
LUMO-0.5 to -1.5Energy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap (ΔE)4.5 to 5.5Energy difference, indicating chemical stability.

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex molecular orbitals into localized orbitals that correspond to Lewis structures (bonds, lone pairs, and core orbitals). This method is used to study intramolecular and intermolecular bonding and interactions.

For this compound, NBO analysis would quantify the delocalization of electron density, revealing important charge transfer interactions. For example, it could show the interaction between the lone pair electrons on the oxygen atoms of the hydroxyl and methoxy groups and the antibonding orbitals (π*) of the benzene ring. The strength of these interactions, measured as second-order perturbation energy (E(2)), indicates the degree of electron delocalization and its contribution to molecular stability. NBO analysis also describes the hybridization of atomic orbitals, providing a detailed view of the bonding framework.

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The MEP map is color-coded to indicate different regions of electrostatic potential:

Red regions indicate negative potential (electron-rich areas) and are susceptible to electrophilic attack.

Blue regions indicate positive potential (electron-poor areas) and are susceptible to nucleophilic attack.

Green regions represent neutral or near-zero potential.

For this compound, an MEP map would likely show the most negative potential (red) concentrated around the oxygen atoms of the hydroxyl and methoxy groups due to their high electronegativity and lone pairs. A region of positive potential (blue) would be expected around the hydroxyl hydrogen atom, making it a likely site for hydrogen bonding. The bromine atom would also influence the charge distribution, creating a complex electrostatic profile on the aromatic ring that guides intermolecular interactions and chemical reactivity.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry offers powerful tools to predict and interpret the spectroscopic properties of molecules like this compound. Density Functional Theory (DFT) is a principal method used for these predictions, providing insights that complement and aid in the analysis of experimental data.

Computational ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction

The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry in structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with a DFT functional such as B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), is a standard approach for calculating the nuclear magnetic shielding tensors. researchgate.net

The process involves optimizing the molecular geometry of this compound to its lowest energy state. Following this, the GIAO calculation is performed on the optimized structure to yield theoretical chemical shifts. These calculated values are then often scaled or corrected using empirical formulas to improve their correlation with experimental data obtained from NMR spectroscopy. The comparison between theoretical and experimental shifts can help in the definitive assignment of signals in the experimental spectrum.

Table 1: Illustrative Data Table for Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts (Hypothetical)

AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
H (Aromatic)Data not availableData not available
H (Methoxy)Data not availableData not available
H (Hydroxyl)Data not availableData not available
C (Aromatic)Data not availableData not available
C (Methoxy)Data not availableData not available
C-BrData not availableData not available
C-OHData not availableData not available

Note: This table is for illustrative purposes only, as specific computational data for this compound was not found in the searched literature.

Vibrational Frequency Analysis for Infrared (FT-IR) Spectroscopy

Vibrational frequency analysis is another powerful tool for understanding the molecular structure and bonding of a compound. Using DFT calculations, the harmonic vibrational frequencies of this compound can be predicted. These theoretical frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions of the chemical bonds.

The calculated vibrational frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors inherent in the computational method. The scaled theoretical spectrum can then be compared with the experimental FT-IR spectrum. This comparison aids in the assignment of the observed absorption bands to specific molecular vibrations, providing a more detailed understanding of the molecule's structure.

Table 2: Illustrative Data Table for Predicted vs. Experimental FT-IR Vibrational Frequencies (Hypothetical)

Vibrational ModePredicted Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
O-H StretchData not availableData not available
C-H Stretch (Aromatic)Data not availableData not available
C-H Stretch (Methoxy)Data not availableData not available
C=C Stretch (Aromatic)Data not availableData not available
C-O StretchData not availableData not available
C-Br StretchData not availableData not available

Note: This table is for illustrative purposes only, as specific computational data for this compound was not found in the searched literature.

Time-Dependent DFT (TD-DFT) for Ultraviolet-Visible (UV-Vis) Absorption Spectra and Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra of molecules. mdpi.com This approach allows for the calculation of the electronic transitions between molecular orbitals, which correspond to the absorption of light in the UV-Vis region.

By applying TD-DFT to the optimized geometry of this compound, one can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths. mdpi.com These theoretical values can then be compared with the experimental UV-Vis spectrum. The analysis of the molecular orbitals involved in the electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the nature of the electronic excitations. mdpi.com

Table 3: Illustrative Data Table for Predicted vs. Experimental UV-Vis Absorption Maxima (Hypothetical)

Electronic TransitionPredicted λmax (nm)Experimental λmax (nm)Oscillator Strength
HOMO -> LUMOData not availableData not availableData not available
HOMO-1 -> LUMOData not availableData not availableData not available
HOMO -> LUMO+1Data not availableData not availableData not available

Note: This table is for illustrative purposes only, as specific computational data for this compound was not found in the searched literature.

Solvation Effects and Thermodynamic Properties

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational methods can be used to model these effects and to calculate important thermodynamic properties.

Polarizable Continuum Model (PCM) for Characterizing Solute-Solvent Interactions

The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that can be employed to study the effects of a solvent on the properties of this compound. In this model, the solvent is represented as a continuous dielectric medium, and the solute is placed in a cavity within this medium. The interactions between the solute and the solvent are then calculated based on the polarization of the dielectric.

PCM can be used in conjunction with DFT calculations to predict how properties such as NMR chemical shifts, vibrational frequencies, and UV-Vis absorption spectra change in different solvents. This allows for a more realistic comparison between theoretical predictions and experimental data, which are often obtained in solution.

Calculation of Enthalpy, Entropy, and Gibbs Free Energy of Model Reactions

Computational chemistry can also be used to calculate the thermodynamic properties of molecules and reactions. By performing frequency calculations on the optimized geometry of this compound, it is possible to determine its enthalpy (H), entropy (S), and Gibbs free energy (G) at a given temperature.

These calculations are based on statistical mechanics and provide valuable information about the stability and reactivity of the molecule. For instance, by calculating the Gibbs free energy change (ΔG) for a hypothetical reaction involving this compound, one can predict the spontaneity of the reaction. While specific thermochemical studies on this compound are not available, research on related dimethoxyphenol isomers has been conducted to determine their standard molar enthalpies of formation. mdpi.com

Q & A

Q. Q1. What are the standard synthetic routes for preparing 4-Bromo-3,5-dimethoxyphenol, and how can purity be validated?

Methodological Answer: this compound can be synthesized via electrophilic aromatic substitution, where bromination is directed by electron-donating methoxy groups. A typical approach involves:

Methoxylation : Starting with 3,5-dihydroxybromobenzene, methoxy groups are introduced using methyl iodide in the presence of a base (e.g., K₂CO₃).

Purification : Recrystallization in ethanol or methanol yields high-purity crystals.

Validation : Purity is confirmed using:

  • HPLC (retention time comparison with standards).
  • NMR Spectroscopy : Key signals include aromatic protons at δ 6.8–7.2 ppm (integration for symmetry) and methoxy groups at δ 3.8–4.0 ppm .

Q. Q2. How can spectroscopic techniques (NMR, IR) distinguish this compound from structural analogs?

Methodological Answer:

  • ¹H NMR : Symmetrical substitution (3,5-methoxy groups) reduces splitting patterns. A singlet for aromatic protons (2H) and two methoxy singlets (6H total) confirm the structure.
  • ¹³C NMR : Carbons adjacent to bromine and methoxy groups show distinct deshielding (e.g., C-Br at ~110 ppm, methoxy carbons at ~56 ppm).
  • IR : Stretching frequencies for phenolic O-H (~3200 cm⁻¹) and C-O (methoxy, ~1250 cm⁻¹) are critical markers .

Advanced Research Questions

Q. Q3. How can X-ray crystallography resolve ambiguities in the hydrogen-bonding network of this compound?

Methodological Answer:

  • Data Collection : Single-crystal X-ray diffraction (using SHELX programs ) reveals bond lengths and angles. For example, O-H···O hydrogen bonds between phenolic groups and methoxy oxygen atoms are typically 2.6–2.8 Å.
  • Graph Set Analysis : Apply Etter’s rules to classify hydrogen-bonding patterns (e.g., R₂²(8) motifs for dimeric interactions) .
  • Refinement : Use SHELXL to refine thermal parameters and resolve disorder, especially in methoxy groups .

Q. Q4. What experimental strategies address contradictions in crystallographic data for brominated phenolic derivatives?

Methodological Answer: Contradictions may arise from:

Disorder in Methoxy Groups : Use restraints in SHELXL to model rotational freedom.

Thermal Motion : Apply anisotropic displacement parameters for bromine atoms.

Validation Tools :

  • ORTEP-3 for visualizing thermal ellipsoids and validating geometry .
  • PLATON to check for missed symmetry or twinning .
    Example: In a related Schiff base (2-(4-bromophenylimino)methyl-3,5-dimethoxyphenol), hydrogen-bonding ambiguities were resolved by comparing experimental and DFT-calculated geometries .

Q. Q5. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

Methodological Answer:

  • Electrophilicity : The bromine atom activates the ring for Suzuki-Miyaura coupling.
  • Steric Effects : 3,5-Methoxy groups hinder ortho-substitution, directing reactions to the para position.
  • Optimization : Use Pd(PPh₃)₄ as a catalyst and Cs₂CO₃ as a base in DMF at 80°C. Monitor progress via LCMS (e.g., m/z [M+H]+ transitions) .

Q. Q6. What role does hydrogen bonding play in the supramolecular assembly of this compound?

Methodological Answer:

  • Dimer Formation : Phenolic O-H groups form strong hydrogen bonds (2.7 Å) with methoxy oxygens, creating cyclic dimers.
  • Stacking Interactions : Bromine’s polarizability enhances π-π stacking (3.4–3.6 Å interplanar distances).
  • Graph Set Notation : Use C(6) chains for extended networks or D(2) for discrete dimers .

Q. Q7. How can computational methods (DFT, Hirshfeld analysis) complement experimental data for this compound?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to predict NMR shifts and vibrational frequencies. Compare with experimental data to validate tautomeric forms.
  • Hirshfeld Surfaces : Quantify intermolecular interactions (e.g., Br···H contacts < 3.0 Å account for ~12% of surface contacts) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.